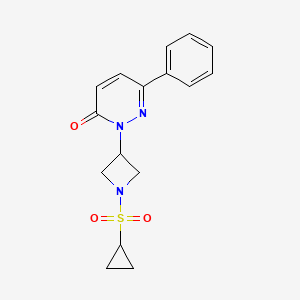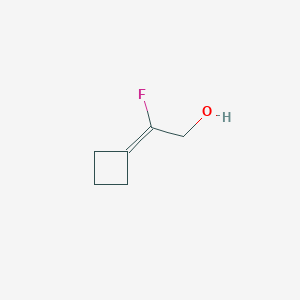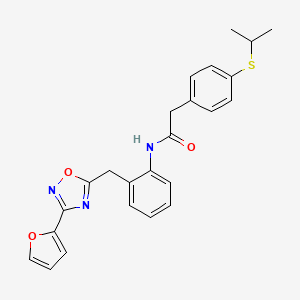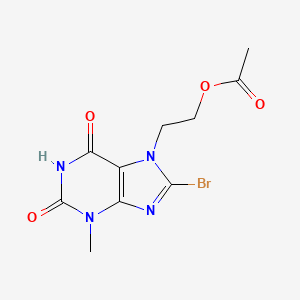
2-(1-Cyclopropylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Cyclopropylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridazinone derivatives and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of 2-(1-Cyclopropylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one is not fully understood. However, it has been proposed that this compound may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It may also induce cell death by activating apoptosis pathways. In addition, this compound has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects:
In addition to its anticancer and anti-inflammatory activities, this compound has been found to exhibit other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in cholesterol biosynthesis, such as HMG-CoA reductase. It may also have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1-Cyclopropylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one in lab experiments is its potential therapeutic applications. This compound has shown promising results in preclinical studies and may be developed into a new class of drugs for the treatment of cancer, inflammation, and viral infections. However, one limitation of using this compound is its relatively complex synthesis method, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the research on 2-(1-Cyclopropylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one. One direction is to further investigate its mechanism of action and identify the specific molecular targets that it interacts with. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, future research could focus on developing new derivatives of this compound with improved pharmacological properties and reduced toxicity. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 2-(1-Cyclopropylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one involves the reaction of 2,6-dichloropyridine-3-carboxylic acid with cyclopropylamine, followed by the addition of sodium hydride and phenylsulfonyl chloride. The resulting product is then purified using column chromatography to obtain the desired compound.
Aplicaciones Científicas De Investigación
2-(1-Cyclopropylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. In preclinical studies, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and inhibit the replication of the hepatitis C virus.
Propiedades
IUPAC Name |
2-(1-cyclopropylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-16-9-8-15(12-4-2-1-3-5-12)17-19(16)13-10-18(11-13)23(21,22)14-6-7-14/h1-5,8-9,13-14H,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNLWELSASZLQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2516654.png)

![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2516657.png)


![1-(3-bromophenyl)-5-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B2516661.png)

![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2516665.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,5-dichlorothiophene-3-carboxamido)-4-methylthiophene-3-carboxamide](/img/structure/B2516668.png)
![3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine](/img/structure/B2516669.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-chlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide hydrochloride](/img/structure/B2516671.png)